molecular formula C16H13ClN2O3S B2947250 2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895435-25-3

2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2947250
CAS No.: 895435-25-3
M. Wt: 348.8
InChI Key: FUVZPJHFIPWOSF-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative offered for research purposes. The benzothiazole core is a privileged scaffold in medicinal chemistry, recognized for its significant and diverse biological activities. This structure is a common feature in compounds investigated for targeting critical diseases, with research applications spanning neuropharmacology, oncology, and anti-infective agent development . Benzothiazole-based structures have demonstrated substantial research value as key components in approved therapies and investigational drugs. For instance, the benzothiazole riluzole is an approved glutamate antagonist for amyotrophic lateral sclerosis (ALS), while flutemetamol (18F), containing a benzothiazole structure, is a radiopharmaceutical used in positron emission tomography (PET) for imaging amyloid-β plaques in Alzheimer's disease evaluation . Furthermore, various benzothiazole derivatives are under investigation for their potential as antitumor, anti-inflammatory, and antimicrobial agents, often acting through mechanisms such as enzyme inhibition (e.g., kinase inhibition) and interaction with specific protein targets . This compound, featuring a chloro-substituted benzamide linked to a dimethoxybenzothiazole group, is designed for use in exploratory biological screening and structure-activity relationship (SAR) studies to further elucidate the pharmacological potential of this chemical class.

Properties

IUPAC Name

2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVZPJHFIPWOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5,6-dimethoxy-2-aminobenzothiazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of N-substituted benzamides or thioethers.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogenic microorganisms. The benzothiazole moiety can interact with the active site of enzymes, leading to the disruption of their normal function and ultimately causing cell death.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide (Target) C₁₆H₁₃ClN₂O₃S 348.8 5,6-dimethoxy (benzothiazole); 2-chloro (benzamide)
5-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide C₁₇H₁₅ClN₂O₄S 378.04 5,6-dimethoxy (benzothiazole); 2-methoxy, 5-chloro (benzamide)
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide C₁₅H₁₁ClN₂OS 302.78 6-methyl (benzothiazole); 2-chloro (benzamide)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 282.67 5-chloro (thiazole); 2,4-difluoro (benzamide)
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) C₁₄H₉FN₂OS 288.30 2-fluoro (benzamide); unsubstituted benzothiazole

Key Observations :

  • Substituent Effects : Methoxy groups increase molecular weight and polarity, while chloro/fluoro substituents enhance lipophilicity (e.g., logP of 4.89 for methyl-substituted analog vs. higher values for dimethoxy derivatives).
  • Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., target compound) generally exhibit higher molecular weights and enhanced aromatic stacking compared to simpler thiazole analogs .

Physicochemical and Crystallographic Data

Property Target Compound 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Melting Point Not reported Not reported 185–187°C (dec.)
Density (g/cm³) Estimated ~1.4 1.419 Not reported
Hydrogen Bonding Likely N–H⋯O/S interactions Limited data N1–H1⋯N2 dimers; C–H⋯F/O interactions
Crystal System Not reported Not reported Monoclinic, P2₁/c

Biological Activity

2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H14ClN3O3S
Molecular Weight353.81 g/mol

The compound features a benzothiazole core with chloro and dimethoxy substituents, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties. The mechanisms include:

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that it can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
  • Antioxidant Activity : It has demonstrated antioxidant properties that help mitigate oxidative stress in cells, potentially providing neuroprotective effects .

Biological Activity Assays

A series of in vitro assays have been conducted to evaluate the biological efficacy of this compound:

Assay TypeResult Summary
AChE InhibitionSignificant inhibition observed; effective against Aβ aggregation .
CytotoxicityVaries by concentration; moderate cytotoxic effects noted in certain cell lines .
Antioxidant ActivityExhibits strong antioxidant properties in PC12 cells .

Case Studies

  • Neuroprotective Effects : In a study focusing on neuroprotection, this compound was shown to significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The compound's ability to inhibit AChE also contributed to its protective effects against cognitive decline.
  • Antibacterial Activity : Another investigation highlighted its antibacterial properties against various strains of bacteria. The compound showed promising results in inhibiting bacterial growth at low concentrations, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibits unique biological profiles due to the presence of both chloro and dimethoxy groups. This combination enhances its reactivity and interaction with biological targets:

Compound NameBiological Activity
3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamideModerate AChE inhibition
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamideStronger antibacterial effects

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